(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine
Description
(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine is a chiral amine derivative featuring a 2,2-difluorobenzo[d][1,3]dioxole (DFBD) moiety. The DFBD group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation . The compound’s stereochemistry (R-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. It serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders, leveraging its structural rigidity and fluorine-induced bioavailability .
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
(1R)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine |
InChI |
InChI=1S/C9H9F2NO2/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7/h2-5H,12H2,1H3/t5-/m1/s1 |
InChI Key |
HGZYJRRTOSMVSB-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)OC(O2)(F)F)N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(O2)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluorobenzo dioxole and a suitable chiral amine precursor.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced amine derivatives.
Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that (R)-1-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine exhibits potential anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related study highlighted the efficacy of a series of compounds in targeting specific kinases involved in cancer cell signaling pathways .
Neuropharmacology
The compound has also been investigated for its neuropharmacological effects. Its ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders. Research has shown that structurally similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety .
Therapeutic Applications
Orphan Drug Designation
this compound has received orphan drug designation for certain rare diseases. This status facilitates the development of treatments for conditions with limited therapeutic options, emphasizing the compound's potential in addressing unmet medical needs .
Targeting Specific Diseases
The compound's unique chemical structure allows it to interact with various biological targets. For example, it has been studied for its effects on cystic fibrosis transmembrane conductance regulator (CFTR), which plays a crucial role in ion transport across epithelial cells. Enhancing CFTR function could provide therapeutic avenues for cystic fibrosis and other related disorders .
Case Study 1: Anticancer Research
In a recent study focusing on a series of fluorinated benzo[d][1,3]dioxoles, researchers found that modifications to the dioxole ring significantly enhanced anticancer activity against various tumor cell lines. The study concluded that this compound could be a promising scaffold for further development in cancer therapeutics .
Case Study 2: Neurological Disorders
Another investigation explored the neuroprotective effects of related compounds in animal models of neurodegeneration. The results indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Structural and Functional Differences
- Fluorination vs. Chlorination : The difluoro substitution in the target compound confers greater metabolic stability compared to the chloro analog (CAS 1341303-02-3), as fluorine’s smaller atomic radius and stronger C-F bond minimize enzymatic degradation .
- Chirality: The (R)-enantiomer exhibits distinct receptor-binding kinetics compared to its (S)-counterpart and non-chiral analogs like DiFMDA. For example, in serotonin receptor modulation, enantiopurity is crucial for efficacy .
- Backbone Modifications : Cyclopropane derivatives (e.g., cyclopropanecarbonitrile) introduce ring strain, enhancing reactivity for agrochemical applications but reducing CNS penetration due to increased polarity .
Pharmacological and ADMET Profiles
- Metabolism: The DFBD moiety in the target compound resists O-demethylenation, a common degradation pathway for benzodioxoles, as observed in MDMEO (a non-fluorinated analog) .
- Bioavailability : The ethylamine chain in (R)-DFBD-ethylamine improves blood-brain barrier penetration vs. cyclopropane or nitrile-containing analogs .
- Toxicity: Non-fluorinated analogs like MDMEO show higher hepatotoxicity due to reactive quinone metabolites, whereas fluorination mitigates this risk .
Biological Activity
(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C9H9F2NO2
- CAS Number : 1079652-99-5
- Molecular Weight : 189.17 g/mol
- Purity : 98% .
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research has indicated that this compound may act as an inhibitor of certain kinases involved in cellular signaling pathways. For instance, in studies involving Trypanosoma brucei, a parasite responsible for sleeping sickness, it was noted that the compound's mechanism involves targeting kinases that play a role in the inositol biosynthetic pathway .
Pharmacological Profile
| Activity | Description |
|---|---|
| Antiparasitic Activity | Demonstrated efficacy against T. brucei with low nanomolar potency. |
| Selectivity | High selectivity over mammalian cell lines (e.g., MRC-5). |
| Blood-Brain Barrier Penetration | Predicted to penetrate the blood-brain barrier based on molecular modeling. |
| Cytostatic vs. Cytocidal | Exhibits cytostatic properties rather than cytocidal, impacting treatment efficacy. |
Case Studies
- Efficacy Against T. brucei : In vitro studies showed that this compound effectively inhibited the growth of T. brucei with an EC50 value of 260 nM. This suggests strong potential for treating infections caused by this parasite .
- Selectivity Studies : A counter-screen against the MRC-5 human cell line revealed a selectivity index of approximately 200-fold, indicating minimal toxicity to human cells while effectively targeting the parasite .
- Mechanistic Insights : Further investigations into the compound's action revealed that it does not inhibit TbGSK3 directly but interacts with alternative targets within the parasite's metabolic pathways .
Discussion
The promising biological activity of this compound highlights its potential as a therapeutic agent against parasitic infections. Its ability to penetrate the blood-brain barrier and selective inhibition of T. brucei without significant toxicity to mammalian cells underscores its relevance in drug development.
Q & A
Q. Q1. What are the primary synthetic routes for (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine, and how is chirality controlled?
A1. Synthesis typically begins with 2,2-difluorobenzo[d][1,3]dioxol-5-amine as a precursor. The ethanamine moiety is introduced via reductive amination or nucleophilic substitution. Chirality is controlled using chiral resolving agents (e.g., tartaric acid derivatives) or asymmetric catalysis. Enantiomeric purity is validated via chiral HPLC (≥98% ee) and X-ray crystallography to confirm the (R)-configuration .
Q. Q2. What spectroscopic methods are essential for characterizing this compound?
A2. Key methods include:
- 1H/13C/19F NMR : To confirm substituent positions and fluorine coupling patterns (e.g., δ 7.22 ppm for benzodioxole protons, J = 31.8 Hz for difluoro coupling) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for patent applications .
- IR spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .
Advanced Synthetic Challenges
Q. Q3. How can researchers address low yields in the final cyclopropane carboxamide coupling step?
A3. Optimize reaction conditions using:
Q. Q4. What strategies resolve racemization during chiral synthesis?
A4. Racemization is minimized by:
- Low-temperature reactions : Conduct steps below 0°C to slow epimerization.
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the (S)-enantiomer.
- Chiral stationary phases : Use HPLC with cellulose-based columns for final purification .
Metabolic & Pharmacokinetic Profiling
Q. Q5. What are the dominant metabolic pathways for this compound?
A5. The 2,2-difluoro substitution on the benzodioxole ring inhibits O-demethylenation (a common pathway for non-fluorinated analogs). Instead, primary metabolism occurs via:
- Hepatic CYP3A4/2D6-mediated oxidation : Forms hydroxylated metabolites.
- Glucuronidation : Increases water solubility for renal excretion. In vitro studies using human liver microsomes show t₁/₂ = 4.2 hrs .
Q. Q6. How can researchers predict drug-drug interactions (DDIs) involving CYP enzymes?
A6. Use:
- In vitro assays : Co-incubate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in microsomal preparations.
- In silico docking : Model compound binding to CYP active sites (e.g., AutoDock Vina) to identify high-risk interactions. Data from MDMA analogs suggest moderate CYP2D6 inhibition (IC₅₀ = 12 µM) .
Formulation & Stability
Q. Q7. What solid-state forms enhance bioavailability?
A7. The crystalline Form A (melting point = 198°C) offers superior stability, while amorphous dispersions with HPMCAS improve solubility (2.5-fold increase in Cmax vs. crystalline). Stability studies (40°C/75% RH) show <0.5% degradation over 6 months for Form A .
Q. Q8. How are amorphous solid dispersions prepared to avoid recrystallization?
A8. Use spray-drying or hot-melt extrusion with polymers (e.g., PVP-VA64) at 1:3 drug:polymer ratios. Characterize via:
- DSC : Confirm glass transition temperature (Tg > 50°C above storage temperature).
- PXRD : Ensure absence of crystalline peaks .
Analytical & Safety Considerations
Q. Q9. What impurities are critical to monitor during synthesis?
A9. Key impurities include:
Q. Q10. What safety protocols are required for handling this compound?
A10. Follow:
- PPE : Nitrile gloves, FFP3 masks, and chemical-resistant aprons.
- Ventilation : Use fume hoods for weighing and reactions.
- Waste disposal : Segregate halogenated waste (EPA code D003) for incineration .
Efficacy & Mechanistic Studies
Q. Q11. How is CFTR correction efficacy assessed in vitro?
A11. Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
